molecular formula C12H26O3Si B1660511 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid CAS No. 77744-44-6

6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid

Katalognummer: B1660511
CAS-Nummer: 77744-44-6
Molekulargewicht: 246.42 g/mol
InChI-Schlüssel: IYFMRXJBXNNNDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid: is an organosilicon compound characterized by the presence of a tert-butyldimethylsilyl group attached to a hexanoic acid backbone. This compound is notable for its use as a protecting group in organic synthesis, particularly for hydroxyl groups, due to its stability and ease of removal under specific conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid typically involves the reaction of hexanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature . The general reaction scheme is as follows:

Hexanoic acid+Tert-butyldimethylsilyl chloride6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid\text{Hexanoic acid} + \text{Tert-butyldimethylsilyl chloride} \rightarrow \text{this compound} Hexanoic acid+Tert-butyldimethylsilyl chloride→6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the silyl ether moiety, leading to the formation of silanols.

    Reduction: Reduction reactions are less common but can occur under specific conditions, often involving the reduction of the carboxylic acid group.

    Substitution: The tert-butyldimethylsilyl group can be substituted by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid is widely used in organic synthesis as a protecting group for hydroxyl functionalities. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis .

Biology and Medicine: In biological research, this compound is used to protect sensitive hydroxyl groups in biomolecules during synthetic modifications. It is also employed in the synthesis of complex natural products and pharmaceuticals .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the manufacture of high-purity compounds .

Wirkmechanismus

The mechanism of action of 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid primarily involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate and subsequent cleavage of the silyl ether bond .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid stands out due to its optimal balance of stability and ease of removal. It offers sufficient protection for hydroxyl groups while being removable under relatively mild conditions, making it highly versatile in synthetic applications .

Eigenschaften

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-12(2,3)16(4,5)15-10-8-6-7-9-11(13)14/h6-10H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFMRXJBXNNNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507892
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77744-44-6
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A round-bottomed flask equipped with a magnetic stirring bar was charged with 22.8 g (0.2 mol) of ε-caprolactone, 8.8 g (0.22 mol) of sodium hydroxide and 200 ml of methanol-water (4:1). The yellow solution was stirred at room temperature under a nitrogen atmosphere for 24 hours. Methanol-water was removed under reduced pressure. Toluene azeotrope was used to remove water. The resulting solid mass was broken up and ground to a fine powder. This powder was heated with 72.0 g (0.48 mol) of t-butyldimethylchlorosilane, 65.3 g (0.96 mol) of imidazole, and 200 ml of dimethylformamide. The mixture was stirred at room temperature under a nitrogen atmosphere for 16 hours. Water (20 ml) was added to this mixture, stirred for 5 minutes, and was diluted with 800 ml of water. The mixture was extracted with 1 liter of hexane-ether (1:1). The aqueous layer was extracted once more with 1 liter of ether. The combined organic phase was washed with water (×2), brine, and dried over anhydrous magnesium sulfate. Filtration and concentration afforded a light yellow oil. This oil was then stirred in a mixture of 27.6 g (0.2 mol) potassium carbonate and 200 mL of methanol-water (4:1). After 3 hours, methanol was removed under reduced pressure. The concentrate was acidified with cold 10% sodium bisulfate until pH 3-5 and the mixture was extracted ether (2×1 liter). The ether layer was washed with water (×3), brine and dried over anhydrous sodium sulfate. Filtration and concentration afforded the crude product. Column chromatography, using 1 Kg CC-4 silica gel, eluting with Skelly B-EtOAc (10:1), gave a pale yellow oil which solidified in the freezer.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
65.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 3.25 g (9.02 mmol) of the bissilylated compound 6-[(tert-butyldimethyl-silyl)oxy]-hexanoic acid silyl ester in 130 ml of methanol and 44 ml of ThF is mixed with a solution of 4.4 g (31.8 mmol, 3.5 equivalents) of K2CO3 in 44 ml of H2O, and it is stirred for 1 hour at room temperature. Then, the volume of reaction solution is reduced to one-fourth in a vacuum. It is diluted with 130 ml of saturated NaCl solution and set at pH 4-5 with 1 M KHSO4 solution. It is extracted with diethyl ether. The combined organic phases are dried on MgSO4, and the solvent is distilled off in a rotary evaporator. 2.01 g (8.17 mmol) of 6-[(tert-butyldimethylsilyl)oxy]-hexanoic acid, corresponding to a yield of 90%, is obtained.
[Compound]
Name
bissilylated compound
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
6-[(tert-butyldimethyl-silyl)oxy]-hexanoic acid silyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
ThF
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Reactant of Route 3
Reactant of Route 3
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Reactant of Route 4
Reactant of Route 4
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Reactant of Route 5
Reactant of Route 5
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid
Reactant of Route 6
Reactant of Route 6
6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.